molecular formula C21H17ClFNO4 B4120654 7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4120654
M. Wt: 401.8 g/mol
InChI Key: NLRZVPFHHKUILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to our compound of interest often involves multicomponent reactions that allow for the introduction of various functional groups, enhancing their chemical diversity. For instance, Vydzhak et al. (2021) presented an efficient and practical synthetic procedure for a related family of compounds, utilizing a multicomponent process that is compatible with a wide range of substituents, paving the way for the synthesis of compounds with broad substituent diversity under mild conditions (Vydzhak et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, with X-ray diffraction (XRD) being a common tool for confirming their crystal and molecular structures. For example, the molecular structure of certain pyrrolopyrrole-dione derivatives was confirmed through XRD analysis, highlighting the importance of structural confirmation in understanding the compound's chemical behavior (Silaichev et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. The reactivity towards nucleophilic substitutions and the ability to undergo cycloaddition reactions are notable. For instance, the reaction of 1-aryl-4,5-diaroyl-1H-pyrrole-2,3-diones with styrene forms substituted dihydropyrano[4,3-b]pyrrole-2,3(1H,6H)-diones, demonstrating the compounds' reactivity and potential for further functionalization (Silaichev et al., 2012).

Mechanism of Action

If the compound has biological activity, studies could be conducted to determine its mechanism of action. This could involve in vitro assays with purified proteins, in vivo studies in model organisms, or computational modeling .

Safety and Hazards

Safety data would typically be obtained from experimental studies. This could include information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future research could involve synthesizing analogs of the compound, studying its reactivity with other reagents, investigating its biological activity, or developing methods to synthesize it more efficiently or selectively .

properties

IUPAC Name

7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO4/c1-27-10-4-9-24-18(13-5-2-3-6-15(13)23)17-19(25)14-11-12(22)7-8-16(14)28-20(17)21(24)26/h2-3,5-8,11,18H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRZVPFHHKUILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
Reactant of Route 3
7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
Reactant of Route 4
7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
Reactant of Route 6
7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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